molecular formula C7H8N2O2 B13474127 6-Ethoxypyrimidine-4-carbaldehyde

6-Ethoxypyrimidine-4-carbaldehyde

Cat. No.: B13474127
M. Wt: 152.15 g/mol
InChI Key: JXLCBDSSTOZHKZ-UHFFFAOYSA-N
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Description

6-Ethoxypyrimidine-4-carbaldehyde is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypyrimidine-4-carbaldehyde typically involves the reaction of ethyl acetoacetate with formamide under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxypyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 6-Ethoxypyrimidine-4-carboxylic acid.

    Reduction: 6-Ethoxypyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxypyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrimidine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 6-Methoxypyrimidine-4-carbaldehyde
  • 6-Chloropyrimidine-4-carbaldehyde
  • 6-Bromopyrimidine-4-carbaldehyde

Comparison: 6-Ethoxypyrimidine-4-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and bromo counterparts, the ethoxy group provides different steric and electronic properties, potentially leading to distinct interactions with molecular targets and different pharmacological profiles .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

6-ethoxypyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-2-11-7-3-6(4-10)8-5-9-7/h3-5H,2H2,1H3

InChI Key

JXLCBDSSTOZHKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC(=C1)C=O

Origin of Product

United States

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